RMS-07

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

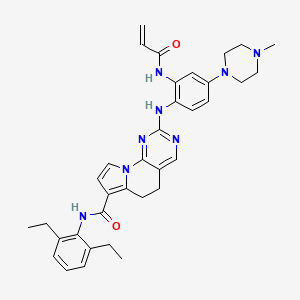

Fórmula molecular |

C35H40N8O2 |

|---|---|

Peso molecular |

604.7 g/mol |

Nombre IUPAC |

N-(2,6-diethylphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-(prop-2-enoylamino)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide |

InChI |

InChI=1S/C35H40N8O2/c1-5-23-9-8-10-24(6-2)32(23)39-34(45)27-15-16-43-30(27)14-11-25-22-36-35(40-33(25)43)38-28-13-12-26(21-29(28)37-31(44)7-3)42-19-17-41(4)18-20-42/h7-10,12-13,15-16,21-22H,3,5-6,11,14,17-20H2,1-2,4H3,(H,37,44)(H,39,45)(H,36,38,40) |

Clave InChI |

QMTKZAHTDPRIFJ-UHFFFAOYSA-N |

SMILES canónico |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=C3CCC4=CN=C(N=C4N3C=C2)NC5=C(C=C(C=C5)N6CCN(CC6)C)NC(=O)C=C |

Origen del producto |

United States |

Foundational & Exploratory

Unraveling the Identity of RMS-07: A Search for a Novel Mechanism of Action

The investigational compound designated RMS-07 remains elusive within the public scientific domain. Extensive searches for a therapeutic agent with this specific identifier have not yielded a definitive match, precluding a detailed analysis of its mechanism of action. The acronym "RMS" is prominently associated with two distinct medical conditions: Relapsing Multiple Sclerosis and Rhabdomyosarcoma, suggesting that "this compound" could potentially be an internal codename for a compound under investigation for one of these diseases.

While a comprehensive technical guide on this compound cannot be constructed at this time due to the lack of specific information, we can explore the current therapeutic landscapes and mechanisms of action of drugs used to treat Relapsing Multiple Sclerosis (RMS) and Rhabdomyosarcoma (RMS), providing a framework for understanding where a novel agent like this compound might fit.

Relapsing Multiple Sclerosis (RMS): A Focus on Immune Modulation

Relapsing Multiple Sclerosis is an autoimmune disorder characterized by the immune system attacking the myelin sheath that insulates nerve fibers in the central nervous system. Current and emerging therapies for RMS primarily focus on modulating the immune response to prevent this damage.

A key area of research involves the inhibition of Bruton's tyrosine kinase (BTK), an enzyme crucial for the activation and survival of B cells and microglia. These immune cells are implicated in the inflammatory cascades that drive MS pathology. Fenebrutinib is a notable example of a BTK inhibitor in late-stage clinical trials. Its dual mechanism of targeting both peripheral B cells and central nervous system microglia represents a significant advancement in addressing the chronic inflammation characteristic of progressive MS.

Another therapeutic strategy targets pathogenic B cells through different mechanisms. Obexelimab, for instance, has shown promise in Phase 2 trials for RMS. Its mechanism of action is centered on the modulation of B-cell activity, contributing to a reduction in the formation of new inflammatory lesions.

Rhabdomyosarcoma (RMS): Targeting Aberrant Signaling Pathways

Rhabdomyosarcoma is a rare cancer of the soft tissue, more common in children. Treatment typically involves a combination of chemotherapy, radiation, and surgery. Research into targeted therapies for RMS is ongoing, with a focus on the specific molecular drivers of the disease.

One research publication mentions a rhabdomyosarcoma tumoroid model designated "RMS007". While this is a model system and not a therapeutic agent, it underscores the research into the underlying biology of this cancer. Such models are crucial for screening potential drug candidates and understanding their mechanisms of action.

Signaling pathways that are often dysregulated in rhabdomyosarcoma and represent potential therapeutic targets include:

-

The RAS/MAPK pathway: This pathway is involved in cell proliferation and survival and is frequently mutated in various cancers.

-

The PI3K/AKT/mTOR pathway: This pathway plays a critical role in cell growth, metabolism, and survival.

-

Receptor tyrosine kinases (RTKs): These are cell surface receptors that, when activated, can trigger downstream signaling cascades that promote tumor growth.

A hypothetical novel agent, "this compound," for rhabdomyosarcoma would likely target one or more of these or other identified oncogenic pathways to inhibit tumor growth and survival.

The Path Forward

The identity and mechanism of action of this compound remain to be elucidated from publicly available information. It is possible that this is a compound in early-stage development, and details have not yet been disclosed. As research progresses and more data becomes available through publications and clinical trial registries, a clearer picture of this compound and its therapeutic potential may emerge. For researchers, scientists, and drug development professionals, staying abreast of developments in the fields of multiple sclerosis and rhabdomyosarcoma will be key to understanding the context in which this potential new agent may operate.

The Discovery and Synthesis of RMS-07: A Covalent Inhibitor of Monopolar Spindle Kinase 1 (MPS1/TTK)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Monopolar Spindle Kinase 1 (MPS1), also known as Threonine Tyrosine Kinase (TTK), is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[1] Dysregulation of MPS1 is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. This technical guide details the discovery and synthesis of RMS-07, a first-in-class, irreversible covalent inhibitor of MPS1. This compound targets a poorly conserved cysteine residue (Cys604) in the hinge region of the kinase, leading to potent and selective inhibition.[1][2] This document provides a comprehensive overview of the quantitative biochemical data, detailed experimental protocols for its synthesis and characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The spindle assembly checkpoint is a key signaling pathway that delays the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. MPS1 plays a pivotal role in this process by phosphorylating downstream targets to initiate the checkpoint signaling cascade. In many cancers, the SAC is compromised, leading to chromosomal instability and aneuploidy, which are hallmarks of tumorigenesis. The development of small molecule inhibitors of MPS1 is a promising strategy to selectively target cancer cells by inducing mitotic catastrophe. This compound was designed as a targeted covalent inhibitor to provide a prolonged and specific inhibition of MPS1.

Quantitative Biochemical Data

The inhibitory activity of this compound against MPS1 and its selectivity against other kinases were determined through various biochemical assays. The data is summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound against MPS1/TTK

| Compound | Target | Apparent IC50 (nM) |

| This compound | MPS1/TTK | 13.1[2] |

Table 2: Selectivity of this compound against a Panel of Related Kinases

| Kinase | IC50 (µM) |

| MPS1/TTK | 0.0131 |

| FGFR4 | >10 |

| Other kinases with equivalent cysteine | High micromolar to no inhibition |

Data synthesized from primary literature. The high selectivity is attributed to the targeting of the non-conserved Cys604 residue.

Signaling Pathway and Mechanism of Action

This compound exerts its biological effect by covalently modifying Cys604 in the ATP-binding pocket of MPS1, thereby irreversibly inhibiting its kinase activity. This prevents the phosphorylation of downstream SAC proteins, leading to a failure of the spindle assembly checkpoint, subsequent mis-segregation of chromosomes, and ultimately, apoptosis in cancer cells.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of key intermediates followed by their coupling and final modification to introduce the covalent warhead. The general workflow is depicted below.

A detailed, step-by-step protocol based on the published literature is as follows:

Step 1: Preparation of the o-phenylenediamine fragment

-

Aniline derivative 10 is double Boc-protected using Boc anhydride and DMAP in THF at 65 °C for 12 hours.

-

The protected aniline undergoes Buchwald-Hartwig arylamination with N-methylpiperazine in the presence of SPhosPdG3 and Cs2CO3 in 1,4-dioxane at 105 °C for 12 hours.

-

The Boc protecting groups are removed using TFA in DCM at room temperature for 3 hours to yield intermediate 12 .

Step 2: Buchwald-Hartwig Arylamination

-

Intermediate 12 is coupled with the core scaffold 13 via Buchwald-Hartwig arylamination using BrettPhosPdG3 and Cs2CO3 in a 4:1 mixture of 1,4-dioxane and tBuOH at 110 °C for 7 hours.

Step 3: Saponification and Amide Coupling

-

The resulting ester is saponified using LiOH·H2O in a 2:1:1 mixture of THF, H2O, and MeOH at 50 °C for 12 hours, followed by acidification with 2 M HCl.

-

The resulting carboxylic acid is then coupled with a suitable amine.

Step 4: Introduction of the Acrylamide Warhead

-

The final step involves the acylation of the amine with acryloyl chloride in the presence of DIPEA at low temperatures to yield the final product, this compound.

Note: For detailed reagent quantities, purification methods, and characterization data, please refer to the primary publication: "Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor".[3]

In Vitro Kinase Inhibition Assay (Radiometric)

-

Kinase assays are performed in a final volume of 25 µL containing the kinase, substrate, ATP, and the test compound (this compound) in assay buffer.

-

The reaction is initiated by the addition of [γ-33P]ATP.

-

The reaction mixture is incubated at room temperature for a specified time (e.g., 120 minutes).

-

The reaction is stopped by the addition of 3% phosphoric acid.

-

10 µL of the reaction mixture is spotted onto a P30 filtermat.

-

The filtermat is washed three times for 5 minutes in 75 mM phosphoric acid and once in methanol.

-

The filtermat is dried, and the radioactivity is measured using a scintillation counter.

-

The concentration of this compound that inhibits kinase activity by 50% (IC50) is determined by fitting the data to a sigmoidal dose-response curve.

Discovery and Development Logic

The discovery of this compound followed a structured, rational drug design approach.

Conclusion

This compound represents a significant advancement in the development of targeted cancer therapies. As a potent and selective covalent inhibitor of MPS1, it serves as a valuable tool for further elucidating the role of the spindle assembly checkpoint in cancer and as a promising lead compound for the development of novel anticancer drugs. The detailed synthetic route and biochemical data provided in this guide are intended to facilitate further research and development in this area.

References

Biological function and cellular targets of RMS-07

An In-depth Technical Guide on the Biological Function and Cellular Targets of RMS-07

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pioneering, first-in-class irreversible covalent inhibitor of Monopolar Spindle Kinase 1 (MPS1), also known as Threonine Tyrosine Kinase (TTK).[1][2][3][4] MPS1 is a critical regulator of the Spindle Assembly Checkpoint (SAC), a vital cellular mechanism ensuring the proper segregation of chromosomes during mitosis.[4][5] Dysregulation of MPS1 is implicated in various malignancies, making it a compelling target for cancer therapy. This compound presents a promising therapeutic strategy by covalently targeting a specific cysteine residue within the MPS1 kinase domain, leading to its irreversible inhibition.[1][3][6] This technical guide provides a comprehensive overview of the biological function, cellular targets, and mechanism of action of this compound, supported by available quantitative data and detailed experimental protocols.

Biological Function: Disruption of the Spindle Assembly Checkpoint

The primary biological function of this compound stems from its potent and irreversible inhibition of MPS1.[1][2][4] MPS1 plays a central role in the SAC by phosphorylating downstream targets to prevent the premature separation of sister chromatids.[5] By inhibiting MPS1, this compound effectively disrupts the SAC, leading to catastrophic errors in chromosome segregation.[6] This disruption ultimately triggers apoptotic cell death in cancer cells, which are often more reliant on a functional SAC for survival due to their high rates of proliferation and aneuploidy.[6] The therapeutic potential of this compound is currently being explored in aggressive tumors such as triple-negative breast cancer.[1][4][5]

Cellular Target: Covalent Modification of MPS1

The primary cellular target of this compound is the Monopolar Spindle Kinase 1 (MPS1/TTK).[1][2][3][4] this compound was designed to form an irreversible covalent bond with a poorly conserved cysteine residue, Cys604, located in the hinge region of the MPS1 kinase domain.[1][3][6] This covalent interaction ensures a prolonged and potent inhibition of the kinase's activity. The high selectivity of this compound for MPS1, even over other kinases with a similarly positioned cysteine, underscores the precision of its design.[2][6]

Quantitative Data

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 (nM) | Apparent Ki (nM) | Reference |

| MPS1/TTK | Biochemical Assay | 13.1 | 0.83 | [1][4][7] |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | Assay Type | IC50 (nM) | Reference |

| FGFR4 | Radiometric Assay | >10,000 | [6] |

| MAPKAPK2 | Radiometric Assay | >10,000 | [6] |

| MAPKAPK3 | Radiometric Assay | >10,000 | [6] |

| S6K2 | Radiometric Assay | >10,000 | [6] |

Table 3: Covalent Inhibition Kinetics of this compound against MPS1

| Parameter | Value | Unit | Reference |

| kobs | 1.66 x 10⁻⁴ | s⁻¹ | [6] |

| kinact | 2.42 x 10⁻⁴ | s⁻¹ | [6] |

| Reaction Half-time | 69.8 | minutes | [6] |

Experimental Protocols

Biochemical Kinase Inhibition Assay (IC50 Determination)

The inhibitory activity of this compound against MPS1 was determined using a radiometric kinase assay. The assay measures the transfer of the γ-³²P-phosphate from ATP to a specific peptide substrate.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant full-length MPS1 enzyme, a biotinylated peptide substrate, and ATP (with γ-³²P-ATP tracer) in a kinase assay buffer.

-

Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at a controlled temperature to allow for the kinase reaction to proceed.

-

Reaction Termination: The reaction is stopped by the addition of phosphoric acid.

-

Signal Detection: The phosphorylated substrate is captured on a streptavidin-coated filter plate, and the amount of incorporated radiolabel is quantified using a scintillation counter.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a sigmoidal equation using appropriate software (e.g., GraphPad Prism).

Mass Spectrometry for Covalent Binding Validation

The covalent modification of MPS1 by this compound was confirmed using liquid chromatography-mass spectrometry (LC-MS).

-

Protein-Inhibitor Incubation: Recombinant MPS1 kinase domain is incubated with an excess of this compound to ensure complete adduction.

-

Sample Preparation: The protein-inhibitor complex is desalted and prepared for MS analysis.

-

LC-MS Analysis: The sample is injected into a liquid chromatography system coupled to a high-resolution mass spectrometer. The protein is separated from unbound inhibitor and other components.

-

Mass Determination: The mass of the intact protein is determined. A mass shift corresponding to the molecular weight of this compound confirms the covalent binding.

-

Time-Course Analysis: To determine the kinetics of covalent modification, the reaction is monitored over time, and the pseudo-first-order association rate constant (kobs) is calculated by fitting the data to a one-phase association model.[6]

X-ray Crystallography

The structural basis of the covalent interaction between this compound and MPS1 was elucidated by X-ray crystallography.

-

Protein-Inhibitor Complex Formation: The MPS1 kinase domain is incubated with this compound to form the covalent complex.

-

Crystallization: The complex is crystallized using vapor diffusion or other suitable crystallization techniques.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.

-

Structure Solution and Refinement: The crystal structure is solved by molecular replacement using a known MPS1 structure as a search model. The structure is then refined to fit the experimental data. The PDB entry for the MPS1/RMS-07 complex is 7LQD.[2]

Visualizations

Caption: Covalent inhibition of MPS1 by this compound disrupts the SAC, leading to apoptosis.

Caption: Workflow for validating the biochemical and cellular activity of this compound.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Structure of Human MPS1 (TTK) covalently bound to this compound inhibitor | Structural Genomics Consortium [thesgc.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

In Vitro Characterization of ZRBD-07: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro characterization of ZRBD-07, an affibody ligand with a high affinity for the Receptor Binding Domain (RBD) of the SARS-CoV-2 spike protein. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic and diagnostic applications of this molecule.

Quantitative Data Summary

The in vitro binding characteristics of ZRBD-07 have been determined using multiple biophysical techniques, demonstrating its high affinity for the SARS-CoV-2 RBD. The key quantitative data are summarized in the table below.

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 36.3 nmol/L | Microscale Thermophoresis (MST) | [1] |

| Binding Free Energy (ΔGbind) | -405.6 kJ/mol | Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) | [1] |

Experimental Protocols

A detailed description of the key experimental methodologies used for the in vitro characterization of ZRBD-07 is provided below.

1. Molecular Dynamics (MD) Simulation

Molecular dynamics simulations were employed to investigate the binding interaction between ZRBD-07 and the RBD at an atomic level.[1] This computational method provides insights into the stability of the complex and the key residues involved in the interaction. The binding free energy was calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method with the g_mmpbsa tool in GROMACS.[1] Per-residue free energy decomposition analysis was also performed to identify the specific amino acid residues contributing to the binding affinity.[1]

2. Microscale Thermophoresis (MST)

Microscale Thermophoresis is a quantitative method used to determine the binding affinity between molecules in solution.[1] In this assay, the RBD was labeled with a fluorescent dye, and its movement through a microscopic temperature gradient was monitored. The binding of ZRBD-07 to the fluorescently labeled RBD alters the thermophoretic movement of the complex. By titrating increasing concentrations of ZRBD-07 against a fixed concentration of labeled RBD, a binding curve is generated, from which the dissociation constant (Kd) can be derived.[1] The experiments indicated a strong, exothermic binding interaction.[1]

3. Affinity Chromatography

Affinity chromatography was utilized to assess the practical application of ZRBD-07 as a ligand for the purification of RBD.[1] ZRBD-07 was coupled to a thiol-activated Sepharose 6 Fast Flow (SepFF) gel to create an affinity chromatography matrix.[1] A solution containing the RBD was then passed through the column packed with the ZRBD-07 SepFF gel. The binding of RBD to the immobilized ZRBD-07 was observed, and subsequent elution with 0.1 mol/L NaOH confirmed the strong interaction and the potential for using this method for RBD purification.[1]

Visualizations

Binding Interaction and Purification Workflow

The following diagrams illustrate the binding of ZRBD-07 to the SARS-CoV-2 RBD and the general workflow for affinity chromatography-based purification.

References

Preliminary Toxicity Profile of RMS-07: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RMS-07 is a first-in-class, irreversible covalent inhibitor of Monopolar Spindle Kinase 1 (MPS1/TTK), a key regulator of the mitotic checkpoint. This document provides a preliminary overview of the toxicological profile of this compound, based on publicly available data. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in drug development. The profile is constructed from in vitro enzymatic and cellular activity data, with a focus on the mechanism of action and potential for on-target toxicity. At present, no formal in vivo preclinical toxicology studies for this compound have been made publicly available.

Introduction

Monopolar Spindle Kinase 1 (MPS1), also known as Threonine Tyrosine Kinase (TTK), is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC). The SAC is a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. Overexpression of MPS1 has been implicated in several human cancers, making it an attractive target for anticancer drug development.

This compound is a novel, potent, and selective covalent inhibitor of MPS1. It irreversibly binds to a poorly conserved cysteine residue (Cys604) in the hinge region of the kinase domain. This covalent binding mechanism offers the potential for high potency and prolonged duration of action. Understanding the preliminary toxicity profile of this compound is essential for its further development as a therapeutic agent. This guide summarizes the available quantitative data, details the experimental protocols used for its characterization, and visualizes its mechanism of action and experimental workflows.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Enzymatic Inhibition Data

| Target | Assay Type | IC50 (nM) |

| MPS1/TTK | Radiometric Kinase Assay | 13.1 |

IC50 value represents the concentration of this compound required to inhibit 50% of the enzymatic activity of MPS1/TTK.

Table 2: In Vitro Cytotoxicity Data

| Cell Line | Cancer Type | IC50 (µM) |

| Various Cancer Cell Lines | Not Specified | Data not publicly available |

This compound has been reported to exhibit "pronounced activity against various cancer cell lines," however, specific IC50 values have not been disclosed in the public domain.

Experimental Protocols

The following are representative protocols for the key experiments used in the characterization of this compound, based on standard methodologies in the field.

Radiometric Kinase Assay for MPS1 Inhibition

This assay quantifies the enzymatic activity of MPS1 by measuring the incorporation of radiolabeled phosphate from [γ-33P]ATP into a substrate peptide.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing recombinant human MPS1 enzyme, a suitable substrate peptide (e.g., a generic kinase substrate like myelin basic protein or a specific MPS1 substrate), and assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Compound Addition: Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture.

-

Initiation of Reaction: Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a solution of phosphoric acid.

-

Substrate Capture: Transfer the reaction mixture to a filtermat or phosphocellulose paper to capture the phosphorylated substrate.

-

Washing: Wash the filtermat extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Scintillation Counting: Measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability/Cytotoxicity Assay

This assay determines the effect of this compound on the viability and proliferation of cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for a specified duration (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent such as a tetrazolium salt (e.g., MTT, MTS) or a resazurin-based reagent (e.g., alamarBlue). These reagents are converted into colored or fluorescent products by metabolically active cells.

-

Incubation: Incubate the plates for a period sufficient to allow for color/fluorescence development.

-

Measurement: Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Normalize the readings to the vehicle-treated control wells to determine the percentage of cell viability. Calculate the IC50 value, which represents the concentration of this compound that causes a 50% reduction in cell viability.

Mass Spectrometry for Covalent Binding Confirmation

This experiment confirms the covalent modification of the MPS1 protein by this compound.

Protocol:

-

Incubation: Incubate recombinant MPS1 protein with an excess of this compound for a time sufficient to allow for covalent bond formation.

-

Sample Preparation: Remove excess, unbound inhibitor by methods such as dialysis or buffer exchange. The protein sample can then be subjected to intact mass analysis or digested with a protease (e.g., trypsin) to generate peptides.

-

LC-MS/MS Analysis: Analyze the intact protein or the peptide digest by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: For intact protein analysis, compare the mass of the this compound-treated protein with the untreated protein. An increase in mass corresponding to the molecular weight of this compound indicates covalent binding. For peptide analysis, identify the specific peptide containing the target cysteine (Cys604) and look for a mass shift corresponding to the adduction of this compound. MS/MS fragmentation can further confirm the site of modification.

Visualizations

Signaling Pathway of the Mitotic Spindle Assembly Checkpoint

The following diagram illustrates the central role of MPS1 in the spindle assembly checkpoint signaling pathway.

The Emergence of Covalent Inhibition in Oncology: A Technical Deep Dive into RMS-07, a First-in-Class MPS1/TTK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the development and characterization of RMS-07, a pioneering irreversible covalent inhibitor of Monopolar Spindle Kinase 1 (MPS1/TTK). MPS1 is a critical component of the spindle assembly checkpoint (SAC), a key regulator of cell division. Its overexpression is implicated in the progression of various aggressive cancers, including triple-negative breast cancer, making it a compelling target for therapeutic intervention. This compound represents a significant advancement in the pursuit of potent and selective cancer therapies by employing a targeted covalent inhibition strategy.

Core Compound Profile: this compound

This compound was designed as the first-in-class irreversible covalent inhibitor of MPS1.[1][2][3] It achieves its potent and selective activity by targeting a poorly conserved cysteine residue (Cys604) located in the hinge region of the kinase.[3] This covalent binding mechanism allows for a prolonged and durable inhibition of MPS1 activity.

Analogs and Homologs of this compound

The primary analog of this compound detailed in the foundational research is RMS-191 . While both compounds share a common scaffold, structural modifications in RMS-191 were explored to understand the structure-activity relationship and optimize the covalent binding kinetics.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its analog, RMS-191, providing a comparative overview of their inhibitory activities.

| Compound | Target | Apparent IC50 (nM) | Apparent Ki (nM) | k_inact/Ki (M⁻¹s⁻¹) | Reference |

| This compound | MPS1/TTK | 13.1 | 0.83 | 1,000,000 | [4] |

| RMS-191 | MPS1/TTK | - | - | - | [4] |

Note: Detailed kinetic data for RMS-191 is available in the supplementary materials of the primary publication.

Signaling Pathway of MPS1 and Inhibition by this compound

MPS1 plays a crucial role in the Spindle Assembly Checkpoint (SAC), a signaling pathway that ensures the proper segregation of chromosomes during mitosis. The pathway is activated when kinetochores are not correctly attached to the microtubules of the mitotic spindle.

Caption: MPS1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MPS1 kinase.

Methodology:

-

Recombinant full-length MPS1 kinase is incubated with the test compound (this compound) at varying concentrations.

-

The kinase reaction is initiated by the addition of ATP and a suitable substrate peptide.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega).

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using graphing software.

Cellular Target Engagement Assay

Objective: To confirm that this compound engages with its target, MPS1, within a cellular context.

Methodology:

-

Cancer cell lines (e.g., HeLa or MDA-MB-468) are treated with varying concentrations of this compound.

-

After incubation, cells are lysed, and the proteome is extracted.

-

A cellular thermal shift assay (CETSA) or a similar method is employed. In CETSA, the cell lysate is heated to different temperatures.

-

The aggregation of MPS1 protein is assessed by Western blotting or mass spectrometry. Covalent binding of this compound is expected to stabilize MPS1, leading to a higher melting temperature.

Caption: A generalized workflow for the development and evaluation of this compound.

Conclusion

This compound represents a significant step forward in the development of targeted cancer therapies. Its novel covalent mechanism of action against MPS1 provides a strong foundation for the future design of highly selective and potent kinase inhibitors. The data and protocols presented in this guide offer a comprehensive overview for researchers and drug development professionals seeking to build upon this important work in the field of oncology.

References

Unable to Identify "RMS-07" for Technical Guide

A comprehensive search for the solubility and stability properties of a compound designated "RMS-07" has yielded no specific chemical entity with this identifier in publicly available scientific and technical literature.

Researchers, scientists, and drug development professionals are advised that the designation "this compound" is ambiguous and does not correspond to a recognized chemical compound in the searched databases. The acronym "RMS" is widely used across various scientific and technical fields, including:

-

Rhabdomyosarcoma (RMS): In cancer research, RMS refers to a type of soft tissue sarcoma. Some studies may use designations like "RMS007" to refer to specific tumoroid models or cell lines, not a therapeutic compound.

-

Root Mean Square (RMS): A statistical measure used in various scientific and engineering disciplines.

-

Other Technical Fields: The acronym appears in contexts such as Revenue Management Systems and military terminology.

Without a more specific identifier, such as a full chemical name, Chemical Abstracts Service (CAS) registry number, or a reference to a specific patent or publication, it is not possible to retrieve the necessary data to create the requested in-depth technical guide on solubility and stability.

Therefore, the core requirements of the request, including the generation of quantitative data tables, detailed experimental protocols, and signaling pathway diagrams, cannot be fulfilled at this time.

To enable the generation of the requested technical guide, please provide a more specific and unambiguous identifier for the compound of interest.

No Publicly Available Data on the Pharmacokinetics and Pharmacodynamics of "RMS-07"

Despite a comprehensive search for a compound designated "RMS-07," no publicly available scientific literature or clinical data could be identified. Therefore, an in-depth technical guide on its pharmacokinetics and pharmacodynamics cannot be provided at this time.

The search for "this compound" did not yield information on a specific drug or investigational compound. The term "RMS" in the retrieved results predominantly refers to two distinct medical conditions:

-

Rhabdomyosarcoma (RMS): A type of soft tissue sarcoma that is the most common in childhood. Research in this area involves screening various compounds for anti-tumor activity in RMS cell lines and animal models. For instance, one study mentioned the use of "RMS tumoroid models" such as RMS007 for drug screening, but this refers to a specific patient-derived cancer model, not a therapeutic agent.

-

Relapsing Multiple Sclerosis (RMS): A common form of multiple sclerosis, an autoimmune disease affecting the central nervous system. Clinical trials in this field are evaluating various therapeutic agents for their efficacy and safety in patients with RMS.

The lack of information on a compound specifically named "this compound" prevents the creation of the requested technical guide. Key components of such a guide, including quantitative data on absorption, distribution, metabolism, and excretion (ADME), as well as details on its mechanism of action, potency, and efficacy, are contingent on the existence of preclinical and clinical research data. Similarly, without published studies, there are no experimental protocols to detail or signaling pathways and workflows to visualize.

It is possible that "this compound" is an internal codename for a compound in early-stage development that has not yet been disclosed in public forums or scientific publications. Should information on this compound become publicly available in the future, a detailed technical guide could be compiled. Researchers, scientists, and drug development professionals seeking information on this specific compound are advised to consult internal documentation or await public disclosure from the developing organization.

In Silico Modeling of ZRBD-07 Interactions with SARS-CoV-2 Receptor-Binding Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of the interaction between the affibody ligand ZRBD-07 and the Receptor-Binding Domain (RBD) of the SARS-CoV-2 spike protein. Affibody molecules are small, robust proteins engineered for high affinity and specificity to a target protein, making them promising candidates for diagnostics and therapeutics. The ZRBD-07 affibody has been identified as a high-affinity binder to the SARS-CoV-2 RBD, and its interaction has been characterized using a combination of computational and experimental methods[1][2]. This guide will detail the computational methodologies employed, present the quantitative data from these studies, and provide a visual representation of the modeling workflow.

Quantitative Data Summary

The interaction between ZRBD-07 and the SARS-CoV-2 RBD has been quantified through both computational and experimental approaches. The binding free energy was calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, while the dissociation constant (Kd) was determined experimentally via microscale thermophoresis[1][2][3].

| Metric | ZRBD-02 | ZRBD-04 | ZRBD-07 | Reference |

| Binding Free Energy (ΔGbind) (kJ/mol) | -27.4 | -128.6 | -405.6 | [3] |

| Dissociation Constant (Kd) (nmol/L) | 133.4 | Not Reported | 36.3 | [1][2] |

Table 1: Comparison of Binding Affinities for ZRBD Affibodies to SARS-CoV-2 RBD.

The significantly more negative binding free energy and the lower dissociation constant for ZRBD-07 indicate a higher binding affinity to the RBD compared to the other candidates, ZRBD-02 and ZRBD-04[1][2][3].

Experimental and Computational Protocols

This section details the methodologies used in the in silico modeling of the ZRBD-07-RBD interaction.

Virtual Library Construction and Molecular Docking

The initial step in identifying potential affibody ligands involved the construction of a virtual library. This was achieved by introducing an interface at the outer surface of helices on the Z domain from protein A to screen for ZRBD affibody ligands[1][2].

Protocol for Molecular Docking using HADDOCK:

-

Input Structures: The crystal structure of the Z domain from Protein A and the SARS-CoV-2 RBD are used as the initial structures.

-

Virtual Library Generation: A virtual library of ZRBD affibody candidates is created by computational mutagenesis of the Z domain.

-

Docking with HADDOCK: The HADDOCK (High Ambiguity Driven protein-protein Docking) software is employed for molecular docking simulations[1][2]. HADDOCK utilizes ambiguous interaction restraints to guide the docking process.

-

Scoring and Selection: The docked complexes are scored based on the HADDOCK scoring function, which includes terms for van der Waals energy, electrostatic energy, and desolvation energy. The candidates with the best scores, such as ZRBD-02, ZRBD-04, and ZRBD-07, are selected for further analysis[1][2].

Molecular Dynamics (MD) Simulations

MD simulations are performed to analyze the stability of the docked protein-protein complexes and to understand the dynamics of the interaction.

Protocol for MD Simulations:

-

System Preparation: The docked complex of ZRBD-07 and RBD is placed in a simulation box with periodic boundary conditions. The system is then solvated with a suitable water model (e.g., TIP3P).

-

Force Field: A standard force field, such as GROMOS or AMBER, is used to describe the interatomic interactions.

-

Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant temperature and pressure (NVT and NPT ensembles) to ensure stability.

-

Production Run: A long production run (e.g., 100 ns) is carried out to generate trajectories of the complex's motion over time.

-

Analysis: The trajectories are analyzed to calculate root-mean-square deviation (RMSD) to assess structural stability, and root-mean-square fluctuation (RMSF) to identify flexible regions of the proteins.

Binding Free Energy Calculation

The binding free energy of the ZRBD-07-RBD complex is calculated from the MD simulation trajectories to provide a quantitative measure of the binding affinity.

Protocol for MM-PBSA Calculation using g_mmpbsa:

-

Trajectory Extraction: Snapshots of the complex, receptor (RBD), and ligand (ZRBD-07) are extracted from the production MD trajectory.

-

MM-PBSA Calculation: The g_mmpbsa tool in GROMACS is used to perform the MM-PBSA calculation. This method calculates the binding free energy (ΔGbind) as the sum of the molecular mechanics energy in the gas phase (ΔEMM), the polar solvation energy (ΔGpolar), and the nonpolar solvation energy (ΔGnonpolar).

-

Per-Residue Decomposition: A per-residue free energy decomposition analysis can also be performed to identify the key amino acid residues contributing to the binding interaction[1][2].

Visualizations

Computational Workflow for ZRBD-07-RBD Interaction Modeling

This guide provides a comprehensive overview of the in silico methodologies used to characterize the interaction between the ZRBD-07 affibody and the SARS-CoV-2 RBD. The combination of molecular docking, molecular dynamics simulations, and binding free energy calculations offers a powerful approach for the identification and optimization of high-affinity protein ligands for therapeutic and diagnostic applications.

References

- 1. Interface-Based Design of High-Affinity Affibody Ligands for the Purification of RBD from Spike Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interface-Based Design of High-Affinity Affibody Ligands for the Purification of RBD from Spike Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Recommended dosage and administration of RMS-07 in vivo

Application Notes and Protocols for RMS-07

Disclaimer: The compound "this compound" is a hypothetical agent created for illustrative purposes, as no public data exists for a compound with this designation. The following application notes, protocols, and data are representative examples based on typical preclinical development for a novel anti-cancer agent. They are intended to serve as a template for researchers and drug development professionals.

Introduction

This compound is a potent, selective, orally bioavailable small molecule inhibitor of Myo-Kinase 1 (MYOK1), a serine/threonine kinase implicated as a key driver in the proliferation and survival of Rhabdomyosarcoma (RMS) cells. Overexpression of MYOK1 leads to the hyperactivation of the downstream PI3K/AKT/mTOR signaling pathway, promoting uncontrolled cell growth and inhibiting apoptosis. This compound is under investigation as a targeted therapy for fusion-negative and fusion-positive Rhabdomyosarcoma.

These notes provide recommended procedures for the preparation, administration, and handling of this compound for in vivo efficacy studies in mouse xenograft models.

Mechanism of Action

This compound competitively binds to the ATP-binding pocket of MYOK1, preventing its autophosphorylation and subsequent activation. This blockade leads to the downregulation of downstream effectors such as p-AKT and p-S6, ultimately inducing cell cycle arrest and apoptosis in MYOK1-dependent tumor cells.

Physicochemical and Pharmacokinetic Data

All quantitative data for the hypothetical compound this compound are summarized below.

| Parameter | Value |

| Molecular Weight | 482.5 g/mol |

| Formulation | Supplied as a lyophilized powder |

| Solubility (Vehicle) | >20 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |

| In Vitro IC₅₀ (MYOK1) | 5.2 nM |

| Cellular IC₅₀ (RMS cell line) | 25.7 nM |

| Mouse Oral Bioavailability | 45% |

| Mouse Plasma T₁₂ | 6.8 hours |

| Mouse Cₘₐₓ (at 25 mg/kg, PO) | 2.1 µM |

| Dose (mg/kg) | Route | Dosing Frequency | MTD in NSG Mice |

|---|---|---|---|

| 25 | PO | QD (Once Daily) | Well-tolerated |

| 50 | PO | QD (Once Daily) | Well-tolerated |

| 100 | PO | QD (Once Daily) | Moderate weight loss observed |

| 10 | IV | BIW (Twice Weekly) | Well-tolerated |

In Vivo Dosing and Administration Protocol

This protocol details the procedures for an in vivo efficacy study of this compound in a Rhabdomyosarcoma patient-derived xenograft (PDX) mouse model.

Materials and Reagents

-

This compound lyophilized powder

-

DMSO (Dimethyl sulfoxide), sterile

-

PEG300 (Polyethylene glycol 300), sterile

-

Tween-80, sterile

-

0.9% Sodium Chloride (Saline), sterile

-

Sterile 1.5 mL microcentrifuge tubes

-

Sterile syringes (1 mL) and needles (27G)

-

Oral gavage needles (20G, curved)

-

Animal balance

-

Vortex mixer

Preparation of Dosing Vehicle

-

In a sterile tube, prepare the vehicle by combining the following components in the specified ratio:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

Vortex thoroughly until the solution is clear and homogenous.

-

Store the vehicle at 4°C for up to one week. Warm to room temperature before use.

Preparation of this compound Dosing Solution (25 mg/kg)

This protocol assumes a dosing volume of 10 mL/kg.

-

Calculate the required amount of this compound. For a 20g mouse, the required dose is 0.5 mg (20g * 25 mg/kg).

-

To prepare a 10 mL stock solution at 2.5 mg/mL (sufficient for twenty 20g mice), weigh 25 mg of this compound powder.

-

Add 1 mL of DMSO to the this compound powder and vortex until fully dissolved.

-

Add 4 mL of PEG300 and vortex.

-

Add 0.5 mL of Tween-80 and vortex.

-

Add 4.5 mL of sterile saline and vortex until the solution is clear.

-

The final concentration will be 2.5 mg/mL. This solution should be prepared fresh daily. Do not store.

Administration Protocol (Oral Gavage)

-

Weigh each animal to determine the precise dosing volume (Weight in kg * 10 mL/kg). For a 20g mouse, the volume is 0.2 mL.

-

Gently restrain the mouse, ensuring a firm but not restrictive grip.

-

Draw the calculated volume of this compound solution into a 1 mL syringe fitted with a curved oral gavage needle.

-

Carefully insert the gavage needle into the side of the mouth, advancing it along the esophagus until the tip has passed the pharynx.

-

Slowly dispense the solution.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress for 5-10 minutes post-administration.

-

Administer the dose once daily (QD) for the duration of the study (e.g., 21 days).

Experimental Workflow

The following diagram outlines the typical workflow for an in vivo efficacy study.

Safety and Handling

-

This compound is an investigational compound. Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times.

-

Handle the lyophilized powder in a chemical fume hood to avoid inhalation.

-

Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

-

All animal procedures must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.

Application Notes and Protocols for RMS-07, a Covalent MPS1/TTK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

RMS-07 is a pioneering, first-in-class covalent inhibitor of Monopolar Spindle Kinase 1 (MPS1), also known as Threonine Tyrosine Kinase (TTK).[1][2] MPS1 is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[3][4][5][6][7] Dysregulation of MPS1 is implicated in various malignancies, including triple-negative breast cancer, making it a compelling target for therapeutic intervention.[2][8][9] this compound exhibits potent and selective inhibition of MPS1 by forming an irreversible covalent bond with a specific cysteine residue, Cys604, located in the hinge region of the kinase domain.[1] This unique mechanism of action provides prolonged target engagement and makes this compound a valuable tool for studying MPS1 biology and a promising candidate for further drug development.

These application notes provide detailed protocols for the biochemical and cellular characterization of this compound, including the assessment of its inhibitory potency, confirmation of its covalent binding mechanism, and evaluation of its effects on cancer cell viability.

Mechanism of Action: this compound and the MPS1 Signaling Pathway

This compound exerts its biological effects by inhibiting the kinase activity of MPS1, a key regulator of the spindle assembly checkpoint. The SAC is a signaling pathway that prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle. When kinetochores are unattached, MPS1 is activated and initiates a phosphorylation cascade.[4][5][6] This cascade involves the sequential phosphorylation of several downstream targets, including the kinetochore-scaffolding protein KNL1, which then recruits other checkpoint proteins like BUB1 and MAD1.[4] This signaling culminates in the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying the onset of anaphase until all chromosomes are properly aligned.[4][6] By covalently binding to and inhibiting MPS1, this compound disrupts this signaling cascade, leading to a faulty spindle assembly checkpoint, chromosomal instability, and ultimately, cell death in cancer cells that are highly dependent on a functional SAC.

Quantitative Data Summary

The following tables summarize the key quantitative data for the characterization of this compound.

| Parameter | Value | Assay Type | Reference |

| Apparent IC50 | 13.1 nM | Time-Resolved FRET (TR-FRET) Kinase Assay | [10] |

| Thermal Shift (ΔTm) | 15.8 °C | Differential Scanning Fluorimetry (DSF) |

Experimental Protocols

This compound Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory potency (IC50) of this compound against full-length MPS1 kinase. The assay measures the phosphorylation of a synthetic peptide substrate based on the human Histone H3 sequence.

Materials:

-

Full-length active MPS1/TTK enzyme

-

TR-FRET Donor (e.g., Europium-labeled anti-phospho-Histone H3 antibody)

-

TR-FRET Acceptor (e.g., ULight™-labeled Histone H3 peptide substrate)

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound

-

DMSO

-

384-well low-volume plates

-

TR-FRET compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series is 10 µM.

-

Reaction Mix Preparation: Prepare a 2X kinase/substrate mix in kinase reaction buffer containing the desired concentrations of full-length MPS1 and the ULight™-labeled Histone H3 peptide substrate.

-

Assay Plate Preparation: Add 5 µL of the 2X kinase/substrate mix to each well of a 384-well plate.

-

Compound Addition: Add 50 nL of the serially diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Initiation of Reaction: Add 5 µL of 2X ATP solution in kinase reaction buffer to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for MPS1.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Add 5 µL of 2X TR-FRET detection mix containing the Europium-labeled anti-phospho-Histone H3 antibody in detection buffer.

-

Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio and plot the results against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Confirmation of Covalent Binding by Mass Spectrometry

This protocol outlines a general workflow for confirming the covalent binding of this compound to MPS1 using mass spectrometry. This can be achieved through either intact protein analysis (top-down) or peptide mapping (bottom-up) approaches.

Materials:

-

Purified MPS1 kinase domain

-

This compound

-

Incubation buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

-

Quenching solution (e.g., 2% formic acid)

-

(For bottom-up) DTT, iodoacetamide, and trypsin

-

LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

A. Intact Protein Analysis (Top-Down):

-

Incubation: Incubate purified MPS1 kinase domain with a molar excess of this compound (e.g., 10-fold) in incubation buffer for 2-4 hours at room temperature. A control sample with DMSO should be run in parallel.

-

Sample Cleanup: Desalt the samples using a C4 ZipTip or similar desalting column to remove unbound inhibitor and non-volatile salts.

-

LC-MS Analysis: Analyze the desalted samples by LC-MS.

-

Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weight of the intact protein. A mass shift corresponding to the molecular weight of this compound in the treated sample compared to the control confirms covalent binding.

B. Peptide Mapping (Bottom-Up):

-

Incubation and Denaturation: Follow step 1 from the top-down approach. Then, denature the protein by adding urea or guanidine-HCl.

-

Reduction and Alkylation: Reduce the disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide.

-

Digestion: Digest the protein with trypsin overnight at 37°C.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

-

Data Analysis: Search the MS/MS data against the MPS1 protein sequence, specifying a variable modification on cysteine residues corresponding to the mass of this compound. Identification of a peptide with this modification will confirm covalent binding and pinpoint Cys604 as the site of modification.

Cell Viability Assay (MTT Assay)

This protocol describes the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the effect of this compound on the viability of triple-negative breast cancer (TNBC) cell lines.

Materials:

-

TNBC cell lines (e.g., MDA-MB-231, BT-549)

-

Complete cell culture medium

-

This compound

-

DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed TNBC cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the this compound concentration. Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. mdpi.com [mdpi.com]

- 3. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling | eLife [elifesciences.org]

- 5. A changing view of how MPS1 initiates the Spindle Assembly Checkpoint - Dunn School [path.ox.ac.uk]

- 6. Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. mdpi.com [mdpi.com]

- 9. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Unidentified Compound "RMS-07" Precludes Protocol Development for Lentiviral Transduction

Efforts to generate detailed application notes and protocols for lentiviral transduction involving a substance referred to as "RMS-07" have been unsuccessful due to the inability to identify this compound or reagent through publicly available scientific and commercial resources.

Extensive searches of scientific databases and the broader internet did not yield any specific information regarding a molecule or product designated "this compound" in the context of lentiviral transduction or gene therapy. The search results provided a wealth of general knowledge on lentiviral protocols and various transduction enhancers, but no substance with the specific name "this compound" was found.

Lentiviral transduction is a common technique in molecular biology used to introduce genetic material into cells. The efficiency of this process can be enhanced by various reagents that facilitate viral entry into the target cells. Commonly used enhancers include polycations like Polybrene and protamine sulfate, as well as commercially available proprietary reagents. However, "this compound" does not appear to be among these publicly documented enhancers.

It is possible that "this compound" is an internal, proprietary code name for a compound under development within a specific research institution or company, and information about it is not yet in the public domain. Alternatively, it could be a misnomer or a highly specialized, niche product not widely indexed.

Without fundamental information about the nature of "this compound," including its chemical composition, mechanism of action, and any existing data on its efficacy and toxicity, it is impossible to fulfill the request for detailed application notes, experimental protocols, and data visualization. The creation of such documents requires a foundation of established scientific knowledge and data, which is currently unavailable for "this compound."

Therefore, until "this compound" can be identified and characterized through accessible sources, the development of the requested detailed protocols and application notes cannot proceed. Researchers, scientists, and drug development professionals seeking to use a compound for lentiviral transduction are advised to rely on well-documented and commercially available enhancers, following established protocols to ensure reproducibility and safety.

Application Notes and Protocols: Immunohistochemistry Staining for Rhabdomyosarcoma (RMS)

Introduction:

Rhabdomyosarcoma (RMS) is the most prevalent soft tissue sarcoma in children and adolescents. Its diagnosis relies on a combination of histomorphology and ancillary studies, with immunohistochemistry (IHC) being a crucial component.[1][2] IHC helps in the definitive diagnosis and subtyping of RMS, particularly in distinguishing it from other small round blue cell tumors.[2][3] Key protein markers, especially myogenic transcription factors, are instrumental in identifying RMS.[3]

Key Markers for Rhabdomyosarcoma Diagnosis

Several antibodies are utilized in the immunohistochemical diagnosis of RMS. The sensitivity and specificity of these markers are critical for accurate diagnosis.

| Marker | Sensitivity in RMS | Specificity for RMS | Notes |

| Myogenin | 97% | 90% | A highly sensitive and specific nuclear stain for RMS.[3] Expression is often stronger and more diffuse in the alveolar subtype (ARMS) compared to the embryonal subtype (ERMS).[3][4] |

| MyoD1 | 97% | 91% | Similar to myogenin, it is a highly sensitive and specific nuclear marker for RMS.[3] |

| Desmin | Positive in all RMS | Less specific | A muscle-related filament protein, also expressed in other myogenic cells.[1][2] |

| Muscle-Specific Actin (HHF-35) | Variable | Less specific | Another muscle marker that is less specific than myogenin and MyoD1.[2] |

Experimental Workflow for RMS Immunohistochemistry

The following diagram outlines the typical workflow for performing immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tissue sections to diagnose Rhabdomyosarcoma.

Caption: Immunohistochemistry workflow for Rhabdomyosarcoma diagnosis.

Detailed Immunohistochemistry Protocol for Myogenin/MyoD1 Staining of FFPE Tissue

This protocol outlines the steps for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections with myogenin or MyoD1 antibodies for the diagnosis of Rhabdomyosarcoma.

I. Materials and Reagents:

-

FFPE tissue sections (4-5 µm) on positively charged slides

-

Xylene or a xylene substitute

-

Ethanol (100%, 95%, 70%)

-

Deionized or distilled water

-

Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0)

-

Hydrogen peroxide solution (3%)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)

-

Primary antibody (mouse anti-myogenin or mouse anti-MyoD1)

-

Biotinylated secondary antibody (e.g., goat anti-mouse IgG)

-

Avidin-Biotin Complex (ABC) reagent

-

DAB (3,3'-Diaminobenzidine) chromogen substrate kit

-

Hematoxylin counterstain

-

Mounting medium

-

Coplin jars or staining dishes

-

Humidified chamber

-

Microscope

II. Staining Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene for 2 x 5 minutes.

-

Rehydrate through graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

-

Rinse with distilled water for 5 minutes.

-

-

Antigen Retrieval:

-

Pre-heat antigen retrieval solution to 95-100°C in a water bath or steamer.

-

Immerse slides in the hot retrieval solution and incubate for 20-30 minutes.

-

Allow slides to cool in the buffer for 20 minutes at room temperature.

-

Rinse slides with PBS or TBS for 2 x 5 minutes.

-

-

Peroxidase Blocking:

-

Incubate slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.

-

Rinse with PBS or TBS for 2 x 5 minutes.

-

-

Blocking:

-

Incubate slides with blocking buffer for 30 minutes in a humidified chamber to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody (myogenin or MyoD1) to its optimal concentration in blocking buffer.

-

Incubate the slides with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

-

Rinse with PBS or TBS for 3 x 5 minutes.

-

-

Secondary Antibody Incubation:

-

Incubate slides with the biotinylated secondary antibody for 30-60 minutes at room temperature in a humidified chamber.

-

Rinse with PBS or TBS for 3 x 5 minutes.

-

-

Detection:

-

Incubate slides with the ABC reagent for 30 minutes at room temperature.

-

Rinse with PBS or TBS for 3 x 5 minutes.

-

Prepare the DAB solution according to the manufacturer's instructions and apply it to the slides.

-

Monitor the color development under a microscope (typically 1-10 minutes).

-

Stop the reaction by rinsing with distilled water.

-

-

Counterstaining:

-

Immerse slides in hematoxylin for 1-2 minutes.

-

Rinse with tap water.

-

"Blue" the sections in running tap water or a bluing agent.

-

Rinse with distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded ethanol series: 70% (1 minute), 95% (1 minute), 100% (2 x 2 minutes).

-

Clear in xylene for 2 x 5 minutes.

-

Coverslip with a permanent mounting medium.

-

III. Interpretation of Results:

-

Positive Staining: A brown precipitate in the nucleus of the tumor cells indicates positive staining for myogenin or MyoD1.[4]

-

Negative Staining: Absence of brown precipitate in the tumor cell nuclei.

-

Control Tissues: Appropriate positive and negative control tissues should be included to validate the staining run.

Signaling Pathways in Rhabdomyosarcoma

Several signaling pathways are implicated in the pathogenesis of RMS, representing potential targets for therapy. Dysregulation of these pathways contributes to tumor growth, proliferation, and metastasis.

Caption: Major signaling pathways implicated in Rhabdomyosarcoma.

The PI3K-Akt-mTOR pathway is frequently hyperactivated in RMS, contributing to cell proliferation and survival.[5] The Notch signaling pathway, through its downstream targets Hes1 and Hey1, has been linked to the invasiveness of RMS cells.[5][6] Additionally, the Hedgehog signaling pathway can activate downstream targets like NANOG, which has been implicated in embryonal RMS metastasis.[5] Understanding these pathways is crucial for the development of targeted therapies for Rhabdomyosarcoma.

References

- 1. The Role of Immunohistochemistry in Rhabdomyosarcoma Diagnosis Using Tissue Microarray Technology and a Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. February 2012 Residency Program Case of the Month | Department of Pathology UC Davis Health System [health.ucdavis.edu]

- 3. An immunohistochemical algorithm to facilitate diagnosis and subtyping of rhabdomyosarcoma: the Children's Oncology Group experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | MET Inhibition Sensitizes Rhabdomyosarcoma Cells to NOTCH Signaling Suppression [frontiersin.org]

Application Notes and Protocols for Preparing Stock Solutions of RMS-07

For Researchers, Scientists, and Drug Development Professionals

Introduction

RMS-07 is a novel small molecule inhibitor under investigation for its potential therapeutic applications. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure consistency across various experimental settings.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and for the preparation of stable stock solutions.

| Property | Value |

| Molecular Formula | C₂₂H₂₅N₅O₄ |

| Molecular Weight | 423.47 g/mol |

| Appearance | White to off-white crystalline solid |

| Purity (by HPLC) | >99.5% |

| Melting Point | 182-185 °C |

Solubility of this compound

The solubility of this compound has been determined in various common laboratory solvents. It is recommended to use dimethyl sulfoxide (DMSO) for the primary stock solution due to its high solubilizing capacity for this compound.

| Solvent | Solubility (at 25°C) |

| DMSO | ≥ 100 mg/mL |

| Ethanol | ~10 mg/mL |

| Methanol | ~5 mg/mL |

| Water | Insoluble |

| PBS (pH 7.4) | Insoluble |

Note: When preparing aqueous working solutions, it is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is compatible with the experimental system and does not exceed a concentration that could induce cellular toxicity or other artifacts. A final DMSO concentration of less than 0.1% is generally recommended for most cell-based assays.

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

-

Pre-weighing Preparation: Before weighing, ensure the analytical balance is calibrated and located in an area free from drafts. Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation of moisture.

-

Weighing this compound: Carefully weigh out 4.23 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube or an amber glass vial.

-

Solvent Addition: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

-

Storage Conditions: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Protect the stock solutions from light.

-

Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), date of preparation, and your initials.

Preparation of Working Solutions

To prepare a working solution, the 10 mM stock solution should be serially diluted with the appropriate cell culture medium or buffer immediately before use.

Example: Preparation of a 10 µM working solution in cell culture medium

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform a 1:1000 dilution by adding 1 µL of the 10 mM stock solution to 999 µL of the desired cell culture medium.

-

Mix thoroughly by gentle pipetting or brief vortexing.

-

This will result in a 10 µM working solution with a final DMSO concentration of 0.1%.

Signaling Pathway and Experimental Workflow

Putative Signaling Pathway of this compound

This compound is hypothesized to be an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical pathway in regulating cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many diseases, including cancer.

Caption: Putative PI3K/Akt/mTOR signaling pathway targeted by this compound.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the logical flow for preparing this compound stock and working solutions.

Application Notes and Protocols: Long-Term Storage and Handling of RMS-07

Introduction

The following document provides detailed application notes and protocols for the long-term storage and handling of RMS-07. Due to the sensitive nature of this compound, adherence to these guidelines is critical to ensure its stability, efficacy, and the safety of laboratory personnel. These recommendations are intended for researchers, scientists, and drug development professionals actively working with this compound.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is fundamental for its appropriate storage and handling.

| Property | Value |

| Molecular Formula | C₂₁H₂₄N₄O₅S |

| Molecular Weight | 460.51 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO (>25 mg/mL), sparingly soluble in Ethanol, and insoluble in water. |

| Melting Point | 178-182 °C |

| Purity (as per HPLC) | ≥98% |

| Storage Temperature | -20°C |

Long-Term Storage

Proper long-term storage is crucial to maintain the integrity and stability of this compound.

Storage Conditions

| Parameter | Recommended Condition |

| Temperature | Store at -20°C in a tightly sealed container. Avoid repeated freeze-thaw cycles. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |

| Light Exposure | Protect from light. Use amber vials or wrap containers with aluminum foil. |

| Moisture | Store in a desiccated environment. The use of a desiccator or a sealed container with a desiccant is highly recommended to prevent hydrolysis. |

| Container Type | Use high-quality, airtight glass vials or containers compatible with organic compounds. Ensure the container seal is intact before and after each use. |

Stability Data

The stability of this compound has been evaluated under various conditions. The following table summarizes the degradation observed over a 12-month period.

| Storage Condition | Degradation (%) |

| -20°C, Dark, Desiccated, Inert Gas | < 1% |

| 4°C, Dark, Desiccated | 3-5% |

| 25°C (Room Temperature), Light | 15-20% |

| 25°C (Room Temperature), Dark | 8-12% |

| -20°C, with repeated freeze-thaw cycles | 5-7% |

Handling Procedures

Adherence to safe handling procedures is mandatory to minimize exposure and ensure the well-being of laboratory personnel.

Personal Protective Equipment (PPE)

| Item | Specification |

| Gloves | Nitrile or latex gloves should be worn at all times. Change gloves immediately if contaminated. |

| Eye Protection | Safety glasses with side shields or goggles are required. |

| Lab Coat | A full-length laboratory coat should be worn to protect skin and clothing. |

| Respiratory Protection | When handling the powder outside of a fume hood, a properly fitted NIOSH-approved respirator is recommended. |

General Handling

-

Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Minimize the generation of dust when weighing or transferring the compound.

-

Use dedicated spatulas and weighing boats.

-

Clean all equipment and surfaces thoroughly after use.

Experimental Protocols

Preparation of Stock Solutions

This protocol outlines the procedure for preparing a 10 mM stock solution of this compound in DMSO.

Workflow for Stock Solution Preparation

Caption: Workflow for preparing a 10 mM stock solution of this compound in DMSO.

Methodology:

-

Allow the vial of this compound powder to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.

-

In a chemical fume hood, carefully weigh 4.605 mg of this compound using a calibrated analytical balance.

-

Transfer the weighed powder to a sterile 1.5 mL microcentrifuge tube.

-

Add 1 mL of anhydrous, high-purity DMSO to the tube.

-